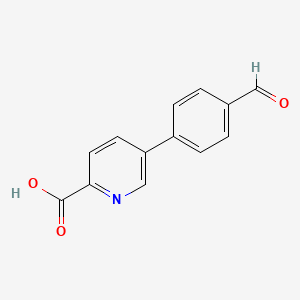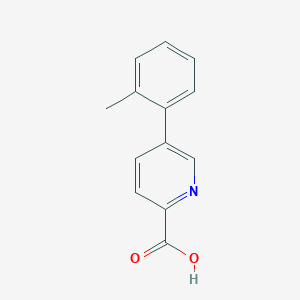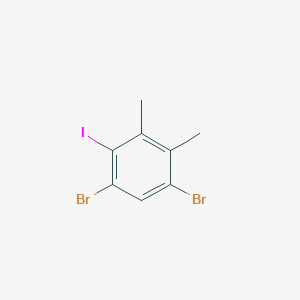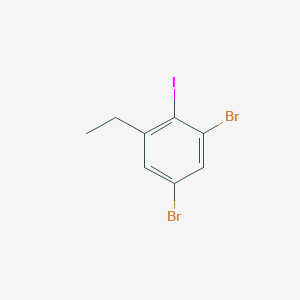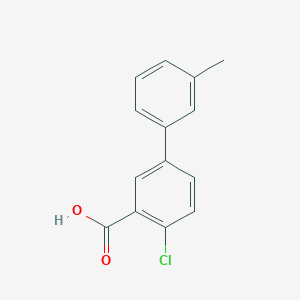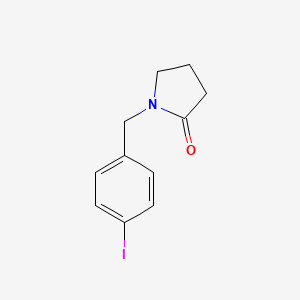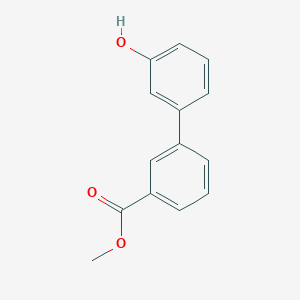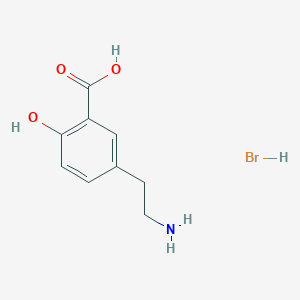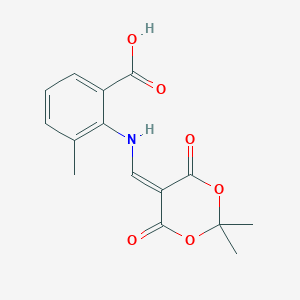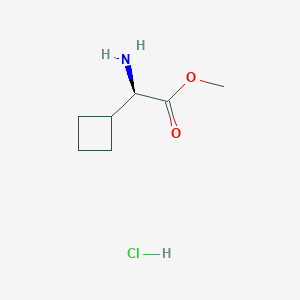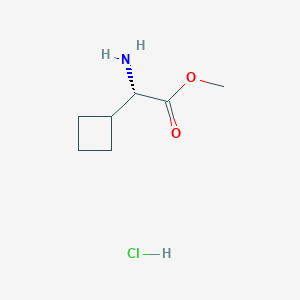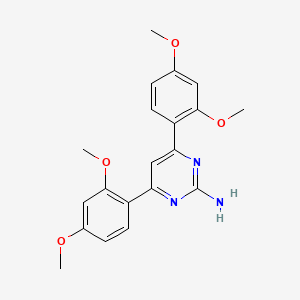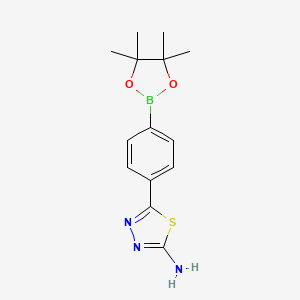
4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)PHENYLBORONIC ACID PINACOL ESTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester is a compound that combines the structural features of a thiadiazole ring and a boronic acid esterThe presence of the boronic acid ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
作用机制
Target of Action
Boronic acid pinacol esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . This suggests that the compound could interact with transition metals in its target of action.
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the compound . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .
Biochemical Pathways
The compound affects the biochemical pathway of carbon-carbon bond formation, specifically in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Pharmacokinetics
Boronic acid pinacol esters are known for their stability, which could potentially impact their bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is valuable in organic synthesis, allowing for the creation of complex organic compounds .
Action Environment
The action of (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester is influenced by environmental factors such as the presence of transition metals, which are necessary for the Suzuki–Miyaura reaction . Additionally, the stability of boronic acid pinacol esters suggests that they may be resistant to various environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester typically involves the formation of the thiadiazole ring followed by the introduction of the boronic acid ester group. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with phenylboronic acid pinacol ester under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
化学反应分析
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The boronic acid ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
科学研究应用
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial agent and in cancer research.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials
相似化合物的比较
Similar Compounds
Phenylboronic acid pinacol ester: Lacks the thiadiazole ring but is also used in Suzuki-Miyaura cross-coupling reactions.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains the thiadiazole ring but lacks the boronic acid ester group.
4-(5-Nitro-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester: Similar structure but with a nitro group instead of an amino group
Uniqueness
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester is unique due to the combination of the thiadiazole ring and the boronic acid ester group. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific research applications .
属性
IUPAC Name |
5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2S/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11-17-18-12(16)21-11/h5-8H,1-4H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSIWJZOVXCOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
